Begoniifolide D

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

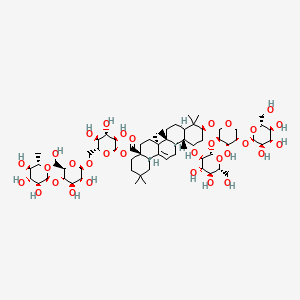

Begoniifolide D is a triterpenoid saponin isolated from the methanol extracts of Anemone begoniifolia. Triterpenoid saponins are known for their diverse biological activities, including hemolysis, uterine contraction, spermaticide, insect sitfast, antineoplastic, and antileukemic activities . This compound, along with other saponins, is a major bioactive component in Anemone species, which are used as folk medicines in China .

Méthodes De Préparation

Begoniifolide D is obtained from the methanol extracts of Anemone begoniifolia. The extraction process involves the use of methanol as a solvent to isolate the compound. The structure of this compound has been elucidated using spectroscopic and chemical methods . The molecular formula of this compound is C65H106O31 . Acid hydrolysis of this compound yields glucose, rhamnose, arabinose, and oleanolic acid .

Analyse Des Réactions Chimiques

Begoniifolide D undergoes various chemical reactions, including hydrolysis. Acid hydrolysis of this compound produces glucose, rhamnose, arabinose, and oleanolic acid . The compound’s structure includes multiple glycosidic linkages, which can be cleaved under acidic conditions . The major products formed from these reactions are the individual sugar components and oleanolic acid .

Applications De Recherche Scientifique

Begoniifolide D has several scientific research applications due to its biological activities. It has been studied for its potential antineoplastic and antileukemic properties . Additionally, triterpenoid saponins, including this compound, are known for their hemolytic activity, which can be useful in various biological assays . The compound’s ability to induce uterine contractions makes it a subject of interest in reproductive biology research .

Mécanisme D'action

The mechanism of action of Begoniifolide D involves its interaction with cellular membranes, leading to hemolysis. The compound’s saponin structure allows it to insert into lipid bilayers, causing membrane disruption and cell lysis . This property is responsible for its hemolytic activity. Additionally, this compound’s antineoplastic and antileukemic activities are thought to be mediated through its ability to induce apoptosis in cancer cells . The exact molecular targets and pathways involved in these effects are still under investigation.

Comparaison Avec Des Composés Similaires

Begoniifolide D is one of several triterpenoid saponins isolated from Anemone begoniifolia. Other similar compounds include Begoniifolide A, Begoniifolide B, and Begoniifolide C . These compounds share a similar core structure but differ in their glycosidic linkages and sugar components . This compound is unique due to its specific combination of glucose, rhamnose, and arabinose moieties . Compared to other saponins, this compound exhibits distinct biological activities, making it a valuable compound for further research .

Propriétés

Numéro CAS |

781676-86-6 |

|---|---|

Formule moléculaire |

C65H106O31 |

Poids moléculaire |

1383.5 g/mol |

Nom IUPAC |

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C65H106O31/c1-25-36(69)41(74)46(79)54(87-25)94-51-30(22-68)90-53(50(83)45(51)78)85-23-31-39(72)44(77)49(82)57(91-31)96-59(84)65-17-15-60(2,3)19-27(65)26-9-10-34-62(6)13-12-35(61(4,5)33(62)11-14-64(34,8)63(26,7)16-18-65)93-58-52(95-56-48(81)43(76)38(71)29(21-67)89-56)40(73)32(24-86-58)92-55-47(80)42(75)37(70)28(20-66)88-55/h9,25,27-58,66-83H,10-24H2,1-8H3/t25-,27-,28+,29+,30+,31+,32-,33-,34+,35-,36-,37+,38+,39+,40-,41+,42-,43-,44-,45+,46+,47+,48+,49+,50+,51+,52+,53+,54-,55-,56-,57-,58-,62-,63+,64+,65-/m0/s1 |

Clé InChI |

HZXLSUMPWIZGKS-YJIXWNLGSA-N |

SMILES isomérique |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(CC[C@@H](C8(C)C)O[C@H]9[C@@H]([C@H]([C@H](CO9)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)CO)O)O)O |

SMILES canonique |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)OC1C(C(C(C(O1)CO)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)(C)C)O)O)O)CO)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Trifluoromethoxy-1H-pyrrolo[2,3-B]pyridine](/img/structure/B14072370.png)

![2-[Methyl(nitroso)amino]acetamide](/img/structure/B14072382.png)

![[3-Chloro-5-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14072384.png)